molecular formula C14H21N3O3S B4284067 methyl 3-({[(1-ethyl-4-piperidinyl)amino]carbonyl}amino)-2-thiophenecarboxylate

methyl 3-({[(1-ethyl-4-piperidinyl)amino]carbonyl}amino)-2-thiophenecarboxylate

Cat. No. B4284067
M. Wt: 311.40 g/mol
InChI Key: JJCGUNNHJYTTMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-({[(1-ethyl-4-piperidinyl)amino]carbonyl}amino)-2-thiophenecarboxylate, also known as METC, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of thiophene carboxylates, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of methyl 3-({[(1-ethyl-4-piperidinyl)amino]carbonyl}amino)-2-thiophenecarboxylate is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines and the modulation of the immune response. methyl 3-({[(1-ethyl-4-piperidinyl)amino]carbonyl}amino)-2-thiophenecarboxylate has been found to inhibit the production of tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta), both of which are key mediators of inflammation. Additionally, methyl 3-({[(1-ethyl-4-piperidinyl)amino]carbonyl}amino)-2-thiophenecarboxylate has been shown to activate the adenosine A2A receptor, which has been implicated in the regulation of immune function.
Biochemical and Physiological Effects:
methyl 3-({[(1-ethyl-4-piperidinyl)amino]carbonyl}amino)-2-thiophenecarboxylate has been found to exhibit a range of biochemical and physiological effects. In animal studies, methyl 3-({[(1-ethyl-4-piperidinyl)amino]carbonyl}amino)-2-thiophenecarboxylate has been shown to reduce inflammation and pain, as well as inhibit tumor growth. Additionally, methyl 3-({[(1-ethyl-4-piperidinyl)amino]carbonyl}amino)-2-thiophenecarboxylate has been found to modulate the immune response and improve cognitive function.

Advantages and Limitations for Lab Experiments

Methyl 3-({[(1-ethyl-4-piperidinyl)amino]carbonyl}amino)-2-thiophenecarboxylate has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in high yields and purity. Additionally, methyl 3-({[(1-ethyl-4-piperidinyl)amino]carbonyl}amino)-2-thiophenecarboxylate has been extensively studied, and its mechanism of action and biological effects are well-characterized. However, one limitation of methyl 3-({[(1-ethyl-4-piperidinyl)amino]carbonyl}amino)-2-thiophenecarboxylate is that it may have off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on methyl 3-({[(1-ethyl-4-piperidinyl)amino]carbonyl}amino)-2-thiophenecarboxylate. One area of interest is the development of methyl 3-({[(1-ethyl-4-piperidinyl)amino]carbonyl}amino)-2-thiophenecarboxylate analogs with improved potency and selectivity. Additionally, further studies are needed to fully elucidate the mechanism of action of methyl 3-({[(1-ethyl-4-piperidinyl)amino]carbonyl}amino)-2-thiophenecarboxylate and its effects on the immune system. Finally, clinical trials are needed to evaluate the safety and efficacy of methyl 3-({[(1-ethyl-4-piperidinyl)amino]carbonyl}amino)-2-thiophenecarboxylate as a therapeutic agent for various diseases.

Scientific Research Applications

Methyl 3-({[(1-ethyl-4-piperidinyl)amino]carbonyl}amino)-2-thiophenecarboxylate has been studied extensively for its potential applications in scientific research. It has been found to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory and pain-related disorders. Additionally, methyl 3-({[(1-ethyl-4-piperidinyl)amino]carbonyl}amino)-2-thiophenecarboxylate has been shown to possess antitumor activity, suggesting that it may have potential as a cancer therapeutic agent.

properties

IUPAC Name

methyl 3-[(1-ethylpiperidin-4-yl)carbamoylamino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S/c1-3-17-7-4-10(5-8-17)15-14(19)16-11-6-9-21-12(11)13(18)20-2/h6,9-10H,3-5,7-8H2,1-2H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCGUNNHJYTTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC(=O)NC2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.